molecular formula C17H24BNO3 B1452248 N-cyclopentyl-3-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzamide CAS No. 850567-45-2

N-cyclopentyl-3-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzamide

Cat. No. B1452248
CAS RN: 850567-45-2
M. Wt: 301.2 g/mol
InChI Key: MHKAPNIFTSTPDU-UHFFFAOYSA-N
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Description

“N-cyclopentyl-3-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzamide” is a chemical compound with the CAS Number: 850567-45-2 . It has a molecular weight of 301.19 . The compound is solid in physical form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C17H24BNO3/c1-17(2)11-21-18(22-12-17)14-7-5-6-13(10-14)16(20)19-15-8-3-4-9-15/h5-7,10,15H,3-4,8-9,11-12H2,1-2H3,(H,19,20) . This code provides a specific textual representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

The compound is solid in physical form . It should be stored in a dark place, sealed in dry, at room temperature .

Scientific Research Applications

Drug Design and Development

This compound is utilized in the field of drug design due to its boronic acid moiety, which can form reversible covalent complexes with biological macromolecules. This characteristic is particularly valuable in the development of proteasome inhibitors, which have applications in cancer therapy .

Material Science

In material science, the compound’s boronic ester group is explored for creating self-healing polymers. These polymers can potentially repair themselves when damaged, extending their lifespan and utility in various applications .

Chemical Synthesis

The boronic ester functionality of this compound is essential in cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is widely used to synthesize biaryl compounds. These reactions are pivotal in the synthesis of complex organic molecules .

Analytical Chemistry

The compound’s ability to bind to saccharides via boronic esters is exploited in the development of sensors for glucose and other sugars. This has significant implications for diabetes management and monitoring .

Biochemistry Research

In biochemistry, the compound serves as an inhibitor for enzymes like microsomal prostaglandin E synthase-1 (mPGES-1), which is involved in the inflammatory response. It is a potential target for anti-inflammatory drugs .

Pharmacology

Pharmacologically, the compound’s boronic acid group is investigated for its potential to act as a serine protease inhibitor. This has applications in the treatment of various diseases, including coagulation disorders and cancer .

Molecular Biology

In molecular biology, the compound is used in gene editing techniques. Its ability to form stable complexes with biomolecules can be leveraged to deliver genetic material or molecular probes into cells .

Environmental Science

Lastly, in environmental science, the compound’s boronic acid functionality is researched for its use in the detection and removal of pollutants. Its binding properties could be utilized in the creation of filtration systems or sensors for environmental monitoring .

Safety and Hazards

The compound has been classified under the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements are P261, P280, P301+P312, P302+P352, and P305+P351+P338 .

properties

IUPAC Name

N-cyclopentyl-3-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24BNO3/c1-17(2)11-21-18(22-12-17)14-7-5-6-13(10-14)16(20)19-15-8-3-4-9-15/h5-7,10,15H,3-4,8-9,11-12H2,1-2H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHKAPNIFTSTPDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OCC(CO1)(C)C)C2=CC(=CC=C2)C(=O)NC3CCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00656864
Record name N-Cyclopentyl-3-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00656864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclopentyl-3-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzamide

CAS RN

850567-45-2
Record name N-Cyclopentyl-3-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00656864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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